

Chemical Identity and Physicochemical Properties

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Compound of Interest

Compound Name: Abt-100
CAS No.: 450839-40-4
Cat. No.: B1662838

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ABT-100, also known as A-367074, is a non-peptidomimetic, orally bioavailable small molecule inhibitor of farnesyltransferase. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of **ABT-100**

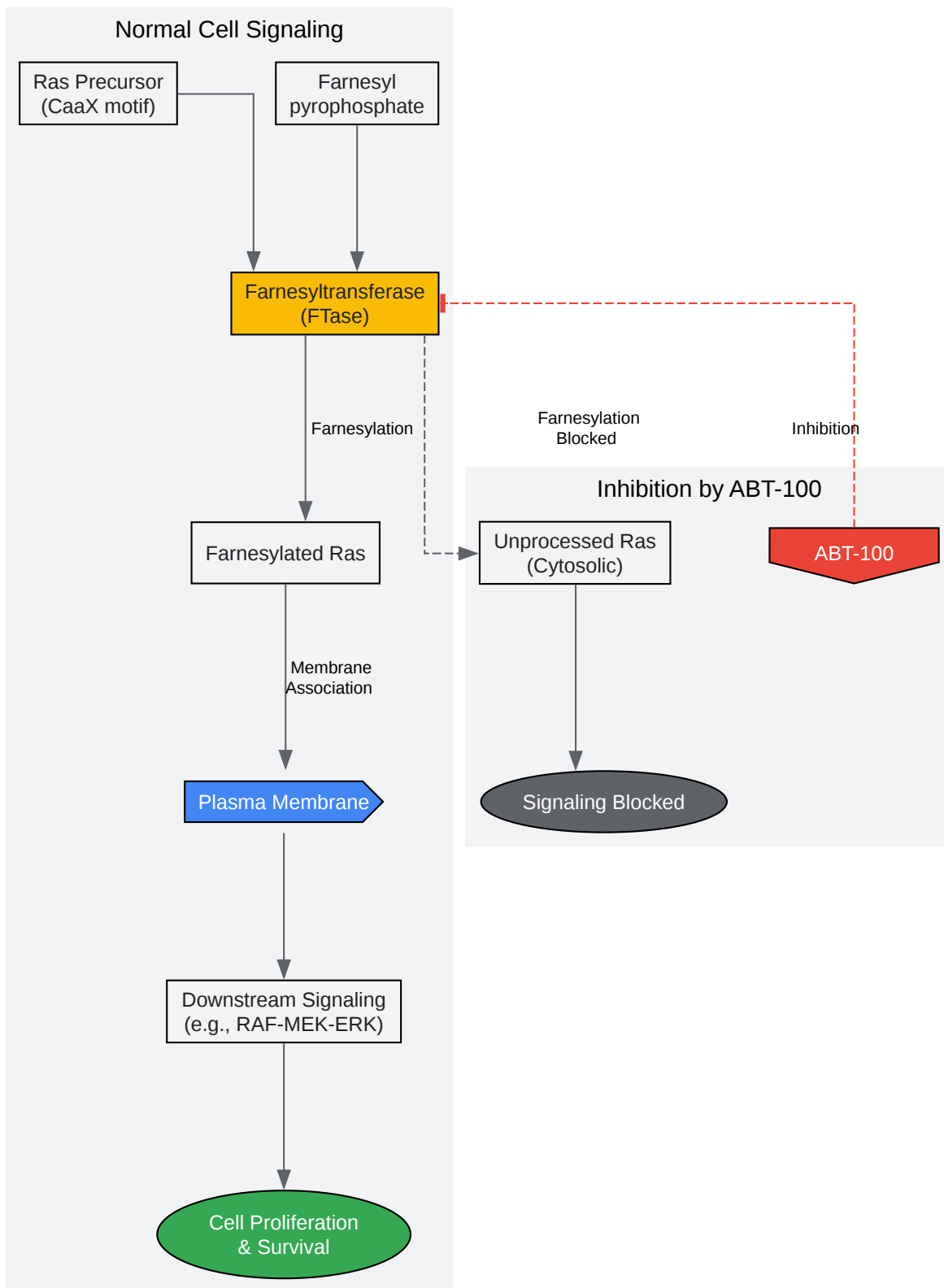
Property	Value
IUPAC Name	6-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(1-methyl-1H-imidazol-5-yl)ethoxy]-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
Synonyms	A-367074, A-409100 Hydrochloride
CAS Number	450839-40-4 (Free Base); 852926-14-8 (Hydrochloride Salt)
Molecular Formula	C ₂₇ H ₁₉ F ₃ N ₄ O ₃ (Free Base); C ₂₇ H ₁₉ F ₃ N ₄ O ₃ · HCl (Hydrochloride Salt)
Molecular Weight	504.5 g/mol (Free Base); 540.92 g/mol (Hydrochloride Salt)
Appearance	White to beige solid powder
Solubility	DMSO: 1-10 mg/mL; Acetonitrile: 0.1-1 mg/mL; Not soluble in water
SMILES	<chem>FC(F)(OC1=CC=C(C2=C(OC--INVALID-LINK--C=C3)(C4=CN=CN4C)O)C=CC(C#N)=C2)C=C1)F</chem>
InChI Key	HEUVRFNVTLGKMZ-SANMLTNESA-N

Pharmacology and Mechanism of Action

ABT-100 is a highly potent and selective inhibitor of farnesyltransferase (FTase). FTase is a critical enzyme that catalyzes the post-translational farnesylation of various cellular proteins, most notably members of the Ras superfamily of small GTPases. This lipid modification is essential for the proper subcellular localization and function of these proteins, including their anchoring to the plasma membrane, which is a prerequisite for their participation in signal transduction pathways that regulate cell growth, proliferation, and survival.

By inhibiting FTase, **ABT-100** prevents the farnesylation of Ras, thereby disrupting its ability to localize to the cell membrane and initiate downstream signaling cascades. This leads to the attenuation of oncogenic Ras signaling, which is frequently hyperactivated in human cancers.

In addition to its effects on Ras, **ABT-100** has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, further contributing to its anti-tumor effects.



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Figure 1. Mechanism of Action of **ABT-100** as a Farnesyltransferase Inhibitor.

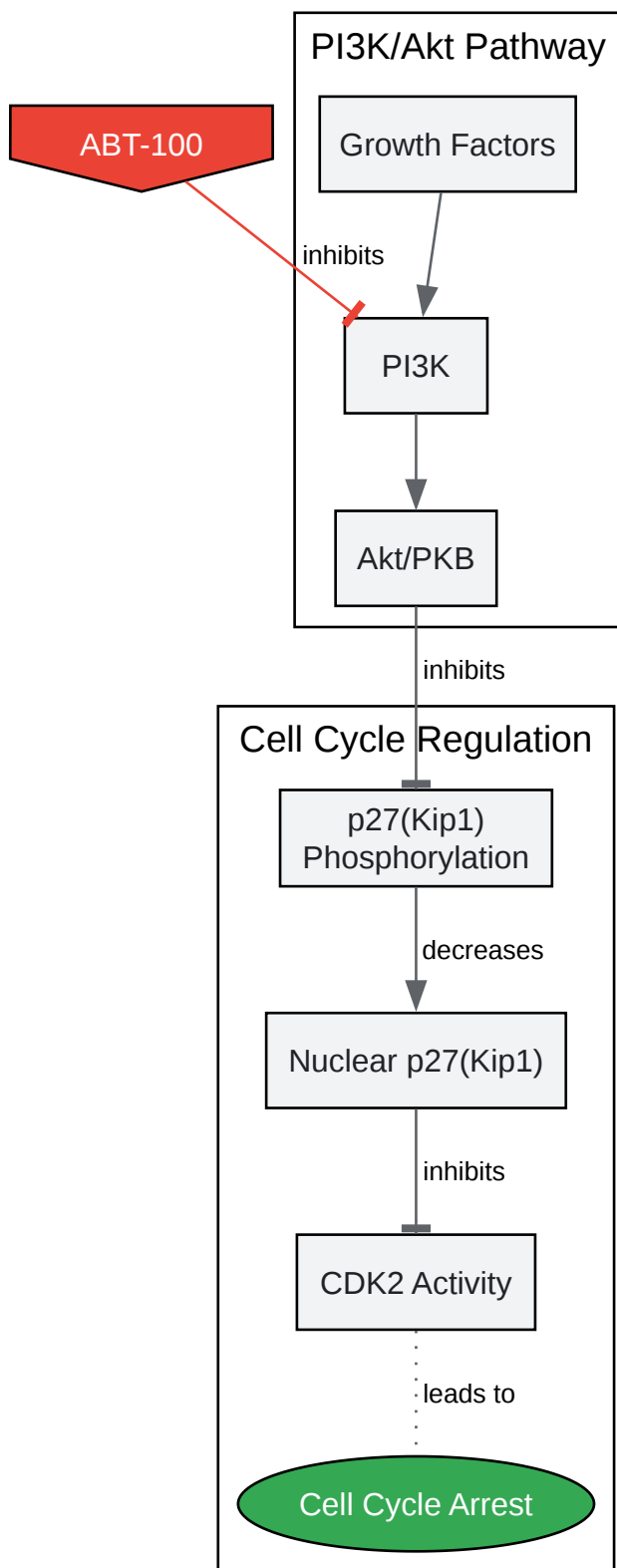
Biological Activity

ABT-100 demonstrates broad-spectrum antitumor activity through a combination of antiproliferative, proapoptotic, and antiangiogenic effects. It effectively inhibits the growth of a wide range of human cancer cell lines in vitro, particularly those harboring oncogenic Ras mutations.

Table 2: In Vitro Cell Proliferation Inhibition (IC₅₀) of **ABT-100**

Cell Line	Cancer Type	Ras Mutation	IC ₅₀ (nM)
EJ-1	Bladder	H-Ras	2.2
DLD-1	Colon	Ki-Ras	3.8
MDA-MB-231	Breast	Ki-Ras	5.9
HCT-116	Colon	Ki-Ras	6.9
MiaPaCa-2	Pancreatic	Ki-Ras	9.2
PC-3	Prostate	Wild-Type	70
DU-145	Prostate	Wild-Type	818
HepG2	Liver	Wild-Type	(2-20 μM range)
Huh7	Liver	Wild-Type	(2-20 μM range)

In addition to inhibiting proliferation, **ABT-100** induces apoptosis and suppresses angiogenesis by reducing the expression of key angiogenic cytokines such as vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and interleukin-8 (IL-8).



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Figure 2. ABT-100 Inhibition of the PI3K/Akt Pathway and Downstream Effects.

Experimental Protocols

The preclinical evaluation of **ABT-100** involved a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.

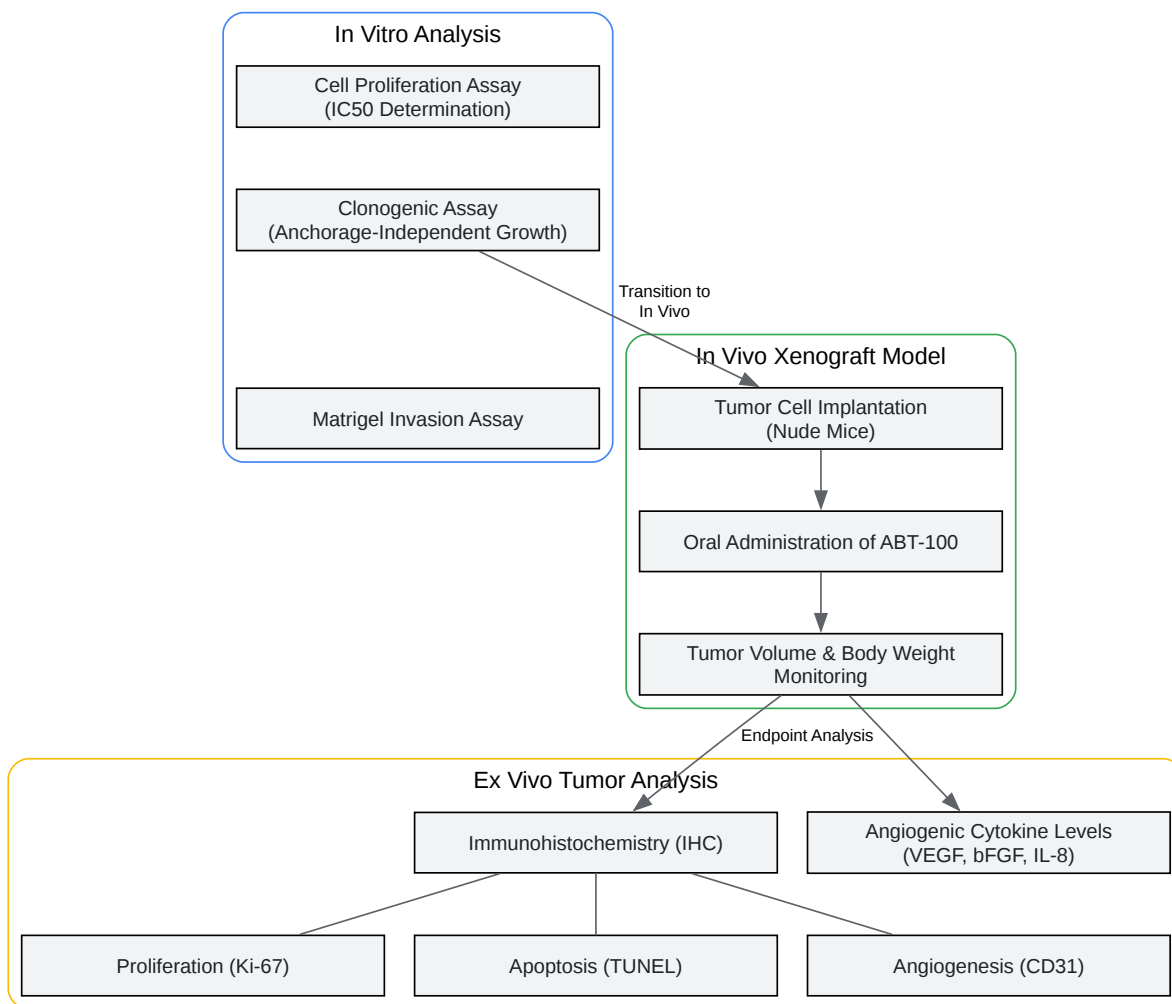
Cell Proliferation Assay

- Objective: To determine the concentration-dependent inhibitory effect of **ABT-100** on the growth of various human cancer cell lines.
- Methodology:
 - Cell Plating: Human cancer cell lines (e.g., EJ-1, DLD-1, HCT-116) are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
 - Compound Treatment: Cells are treated with a serial dilution of **ABT-100** (e.g., from 0.1 to 100 nM) for a specified duration, typically 72 hours to 7 days. A vehicle control (DMSO) is run in parallel.
 - Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay like CyQUANT.
 - Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The results are expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

In Vivo Xenograft Efficacy Study

- Objective: To evaluate the antitumor activity of orally administered **ABT-100** in a living model.
- Methodology:
 - Tumor Implantation: Human tumor cells (e.g., EJ-1, DLD-1) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

- Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- Drug Administration: **ABT-100** is administered, often orally via gavage, once or twice daily at various doses (e.g., 6.25-50 mg/kg/day) for a defined period (e.g., 21 days). The control group receives the vehicle.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
- Immunohistochemistry (IHC): Tumor sections are analyzed by IHC for markers of proliferation (Ki-67), apoptosis (TUNEL assay), and angiogenesis (CD31) to elucidate the in vivo mechanism of action.



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Figure 3. Preclinical Experimental Workflow for the Evaluation of **ABT-100**.

Conclusion

ABT-100 is a potent, selective, and orally bioavailable farnesyltransferase inhibitor with a well-defined mechanism of action. Its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis through the disruption of Ras and PI3K/Akt signaling pathways makes it a significant compound in preclinical cancer research. The broad-spectrum antitumor activity demonstrated in various xenograft models highlights its potential as a therapeutic agent.

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